1-(1-Phenylethyl)-1H-imidazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenylethyl)-1H-imidazole-4-carbaldehyde is an organic compound that features both an imidazole ring and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylethyl)-1H-imidazole-4-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Phenylethyl Group: This step often involves the alkylation of the imidazole ring with a phenylethyl halide under basic conditions.
Formylation: The final step is the formylation of the imidazole ring, which can be done using the Vilsmeier-Haack reaction, where the imidazole is treated with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-Phenylethyl)-1H-imidazole-4-carbaldehyde can undergo various types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 1-(1-Phenylethyl)-1H-imidazole-4-carboxylic acid.
Reduction: 1-(1-Phenylethyl)-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
1-(1-Phenylethyl)-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(1-Phenylethyl)-1H-imidazole-4-carbaldehyde depends on its application:
Biological Activity: It may interact with enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring can coordinate with metal ions in the active sites of enzymes, affecting their catalytic activity.
Chemical Reactions: The aldehyde group is reactive and can form various intermediates, such as imines or hemiacetals, which can further react to form more complex structures.
Comparison with Similar Compounds
1-(1-Phenylethyl)-1H-imidazole-4-carbaldehyde can be compared with other imidazole derivatives:
1H-Imidazole-4-carbaldehyde: Lacks the phenylethyl group, making it less hydrophobic and potentially less bioactive.
1-(2-Phenylethyl)-1H-imidazole-4-carbaldehyde: Similar structure but with a different position of the phenylethyl group, which can affect its reactivity and biological activity.
1-(1-Phenylethyl)-1H-imidazole-2-carbaldehyde: The position of the aldehyde group is different, which can influence the compound’s chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its potential biological activity also makes it a candidate for drug development and other biomedical applications.
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-(1-phenylethyl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-10(11-5-3-2-4-6-11)14-7-12(8-15)13-9-14/h2-10H,1H3 |
InChI Key |
NHRKMHPJOQJAAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=C(N=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.